![molecular formula C11H10O2S3 B14502846 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene CAS No. 63033-75-0](/img/structure/B14502846.png)
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a thiophene ring through a sulfanyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene typically involves the following steps:
Formation of the Methanesulfonyl Phenyl Intermediate: The initial step involves the sulfonation of a phenyl compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Thiophene: The methanesulfonyl phenyl intermediate is then coupled with thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Thiophene: The parent compound, which lacks the methanesulfonyl phenyl group.
2-Butylthiophene: A thiophene derivative with a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Another derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is unique due to the presence of the methanesulfonyl phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63033-75-0 |
|---|---|
Fórmula molecular |
C11H10O2S3 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)sulfanylthiophene |
InChI |
InChI=1S/C11H10O2S3/c1-16(12,13)10-6-4-9(5-7-10)15-11-3-2-8-14-11/h2-8H,1H3 |
Clave InChI |
CRAWGPVZEWFFOA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
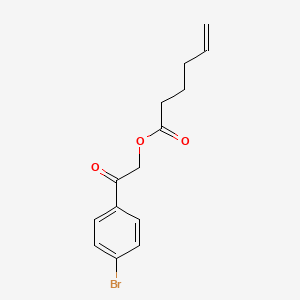
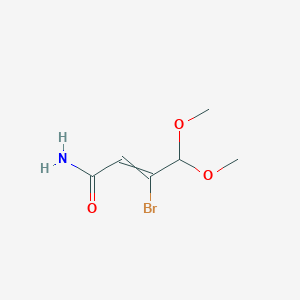
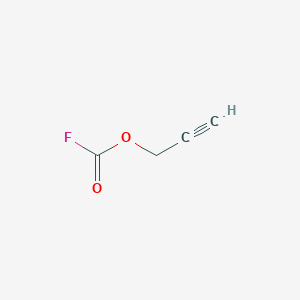

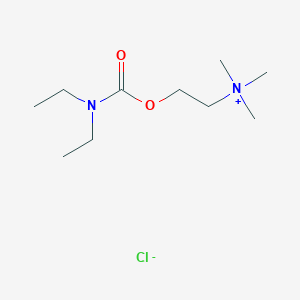
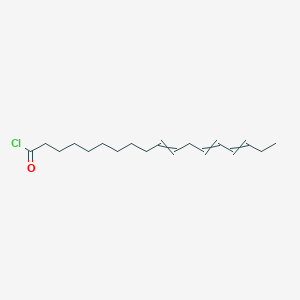
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)



